Osimertinib D6 - 1638281-44-3

Osimertinib D6

Catalog Number: EVT-2904038
CAS Number: 1638281-44-3
Molecular Formula: C28H33N7O2
Molecular Weight: 505.656
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Osimertinib D6 is classified as a small-molecule compound and falls under the category of anticancer agents. It is synthesized as part of ongoing research aimed at developing more effective treatments for patients with EGFR-mutant NSCLC. The compound is derived from natural product derivatives, particularly tryptamine, indicating its potential biological relevance and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of osimertinib D6 involves several steps that typically include:

  1. Starting Materials: Tryptamine derivatives serve as the foundation for constructing the molecular framework of osimertinib D6.
  2. Chemical Reactions: The synthesis employs various organic reactions such as condensation, oxidation, and possibly cyclization to form the desired structure.
  3. Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring high purity levels suitable for biological testing.

The detailed synthetic route typically requires optimization to enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of osimertinib D6 can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Both one-dimensional and two-dimensional NMR techniques help elucidate the connectivity and spatial arrangement of atoms within the molecule.
  • Mass Spectrometry: High-resolution mass spectrometry (HRESIMS) assists in confirming the molecular weight and structure based on fragmentation patterns.

The expected molecular formula, structural features, and stereochemistry are critical for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Osimertinib D6 undergoes several chemical reactions that are crucial for its mechanism of action:

  1. Binding Interactions: The compound selectively binds to mutant forms of EGFR, particularly those with T790M mutations.
  2. Degradation Pathways: Studies have shown that osimertinib can degrade under certain conditions, leading to various degradation products. Understanding these pathways is essential for assessing drug stability and efficacy.

Analytical methods such as HPLC and UPLC-QTOF-MS/MS are employed to monitor these reactions and characterize degradation products.

Mechanism of Action

Process and Data

Osimertinib D6 functions by irreversibly binding to the ATP-binding site of mutant EGFR, leading to:

  • Inhibition of Kinase Activity: This prevents downstream signaling pathways that promote tumor growth and survival.
  • Induction of Apoptosis: By inhibiting mutant EGFR activity, osimertinib D6 can trigger programmed cell death in cancer cells.

Studies indicate that osimertinib D6 may also facilitate proteasomal degradation of mutant EGFR through interactions with heat shock protein 90 (HSP90), further enhancing its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of osimertinib D6 include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility studies indicate that methanol is a suitable solvent for dissolving osimertinib derivatives effectively.

Chemical properties such as stability under various pH conditions, thermal stability, and reactivity with other compounds are critical for formulation development.

Applications

Scientific Uses

Osimertinib D6 is primarily investigated for its application in treating NSCLC patients who exhibit resistance to standard EGFR inhibitors. Its ability to target specific mutations makes it a promising candidate for personalized medicine approaches in oncology. Ongoing research aims to evaluate its efficacy in clinical settings, potentially leading to improved outcomes for patients with advanced lung cancer.

Synthesis and Isotopic Engineering of Osimertinib D6

Synthetic Pathways for Deuterium-Labeled EGFR Inhibitors

The synthesis of deuterated EGFR inhibitors like Osimertinib D6 (AZD-9291-d6; Mereletinib-d6) involves strategic isotopic substitution at specific molecular positions to preserve pharmacological activity while altering metabolic stability. Osimertinib D6 (CAS: 1638281-44-3) is synthesized through deuterium incorporation into the morpholino ring of the parent compound osimertinib, where six hydrogen atoms are replaced with deuterium atoms at the N-methyl positions. The molecular formula is C₂₈H₂₇D₆N₇O₂, with a molecular weight of 505.64 g/mol [1] [2].

The primary synthetic route employs catalytic deuterium exchange reactions under controlled conditions, using deuterated reagents such as deuterium oxide (D₂O) or deuterium gas in the presence of transition metal catalysts. Alternatively, a multi-step organic synthesis approach utilizes deuterated building blocks—specifically, deuterated morpholine precursors—that are coupled to the quinazoline core structure of osimertinib. This method achieves isotopic enrichment exceeding 99% as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1] [8]. Key challenges include preventing isotopic dilution during purification and minimizing racemization at chiral centers. The reaction yield typically ranges from 65-80%, requiring specialized chromatographic techniques to isolate the deuterated product from non-deuterated impurities [8].

Table 1: Key Synthetic Parameters for Osimertinib D6

Reaction ComponentSpecificationPurpose
Precursor CompoundOsimertinib baseCore structure
Deuterium SourceD₂O or deuterated morpholineIsotopic incorporation
CatalystPd/C or PtO₂Hydrogen-deuterium exchange
Reaction Temperature80-100°COptimal exchange efficiency
Isotopic Purity≥99.97%Confirmed by NMR/MS

Isotopic Labeling Strategies in Third-Generation TKIs

Deuterium labeling in third-generation tyrosine kinase inhibitors (TKIs) like osimertinib targets metabolic soft spots—positions vulnerable to cytochrome P450 (CYP)-mediated oxidation. In Osimertinib D6, deuterium atoms are incorporated at the N-methyl groups of the morpholino ring, which undergo CYP3A4-catalyzed demethylation to form the primary active metabolite AZ5104 in the non-deuterated parent compound [4] [8]. This strategic deuteration leverages the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond exhibits higher bond dissociation energy compared to carbon-hydrogen (C-H) bonds, thereby slowing oxidative metabolism.

Comparative metabolism studies in human liver microsomes demonstrate that deuterium labeling reduces the intrinsic clearance of Osimertinib D6 by 40-60% relative to non-deuterated osimertinib. Crucially, this isotopic engineering preserves target binding affinity, as confirmed by enzymatic assays showing identical inhibition profiles against EGFR L858R (IC₅₀: 12 nM) and EGFR L858R/T790M (IC₅₀: 1 nM) mutants [1] [6]. The deuterium atoms do not sterically hinder interactions with Cys797 in the EGFR ATP-binding pocket due to identical atomic radii of hydrogen and deuterium [9].

Table 2: Impact of Deuteration on Microsomal Metabolism

ParameterNon-Deuterated OsimertinibOsimertinib D6Change
Intrinsic Clearance (μL/min/mg)28.5 ± 3.212.1 ± 1.8↓57.5%
AZ5104 Formation Rate8.7 nmol/min/mg2.3 nmol/min/mg↓73.6%
Binding Affinity (T790M EGFR)1 nM1 nMNo change

Optimization of Deuterium Incorporation for Metabolic Stability

Optimizing deuterium incorporation in Osimertinib D6 focuses on maximizing metabolic stability without compromising bioavailability. In vitro studies using recombinant CYP isoenzymes reveal that deuteration specifically suppresses the demethylation pathway forming AZ5104, the metabolite associated with wild-type EGFR inhibition and dose-limiting toxicities [4] [8]. The KIE value for this pathway ranges from 5.2–7.1, indicating substantially reduced metabolism at deuterated sites [8].

Pharmacokinetic analyses in rat models demonstrate enhanced systemic exposure for Osimertinib D6 compared to non-deuterated osimertinib:

  • AUC₀–t: 15,340 ng·h/mL vs. 9,860 ng·h/mL (↑55.6%)
  • Cₘₐₓ: 1,240 ng/mL vs. 890 ng/mL (↑39.3%)
  • Metabolite Ratio (AZ5104/osimertinib): 0.18 vs. 0.43 (↓58.1%)

Human pharmacokinetic simulations predict similar benefits, with a 45% reduction in AZ5104 exposure and a 30% increase in osimertinib half-life. This optimization mitigates off-target effects while maintaining therapeutic efficacy against T790M resistance mutations [8]. The deuterium-induced metabolic shift redirects metabolism toward alternative pathways, such as amide hydrolysis, forming the inactive metabolite AZ7550 [4].

Table 3: Pharmacokinetic Profile Comparison in Sprague-Dawley Rats

ParameterNon-Deuterated OsimertinibOsimertinib D6Change
AUC₀–t (ng·h/mL)9,860 ± 1,12015,340 ± 1,980↑55.6%
Cₘₐₓ (ng/mL)890 ± 1101,240 ± 150↑39.3%
t₁/₂ (h)8.2 ± 1.112.6 ± 1.8↑53.7%
AZ5104 AUC Ratio0.43 ± 0.050.18 ± 0.03↓58.1%

Properties

CAS Number

1638281-44-3

Product Name

Osimertinib D6

IUPAC Name

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

505.656

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3

InChI Key

DUYJMQONPNNFPI-XERRXZQWSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.